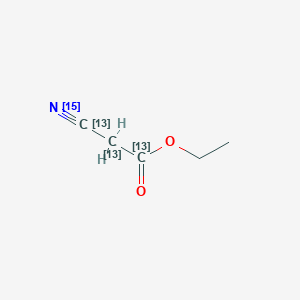

Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate

Description

The Role of Ethyl Cyanoacetate (B8463686) Derivatives as Versatile Synthons in Organic Synthesis

Ethyl cyanoacetate is a highly versatile reagent in organic synthesis, primarily due to the presence of multiple reactive sites within its structure. wikipedia.org

Ethyl cyanoacetate has long been a staple in organic synthesis, valued for its ability to participate in a wide array of carbon-carbon bond-forming reactions. wikipedia.org Its utility stems from the presence of an active methylene (B1212753) group flanked by two electron-withdrawing groups (the nitrile and the ester), which imparts significant acidity to the α-protons. This allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile.

Historically, it has been instrumental in the synthesis of a diverse range of compounds, including amino acids, heterocyclic compounds, and other valuable chemical intermediates. wikipedia.org Its predictable reactivity and commercial availability have cemented its place as a fundamental building block in the synthetic chemist's toolbox.

The chemical reactivity of ethyl cyanoacetate is dominated by its active methylene group and the nitrile functionality. wikipedia.orgresearchgate.net

The active methylene group is readily deprotonated by a base to form a nucleophilic enolate, which can then participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form substituted ethyl cyanoacetates.

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds. researchgate.net

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Acylation: Reaction with acyl halides or anhydrides to introduce an acyl group.

The nitrile functionality can also undergo a range of transformations:

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride.

Addition of Grignard Reagents: Reaction with organometallic reagents to form ketones after hydrolysis.

The presence of both of these functional groups allows for sequential reactions, making ethyl cyanoacetate a valuable starting material for the synthesis of complex molecules. For example, the active methylene group can be used to build a carbon skeleton, and the nitrile group can then be transformed into other functional groups.

Table of Compounds Mentioned

| Compound Name |

|---|

| Ethyl (0>em="">ngcontent-ng-c4139270029="" class="ng-star-inserted">13C, |

| Ethyl cyanoacetate |

| Ethyl Cyanoacetate-¹³C₂ |

| Carbon-13 |

| Nitrogen-15 |

| Carbon-12 |

| Nitrogen-14 |

Applications in Heterocyclic Synthesis and Complex Molecule Construction

Ethyl cyanoacetate is a cornerstone in the synthesis of a wide array of heterocyclic compounds due to the reactivity of its acidic methylene group and its two distinct functional groups. wikipedia.orgresearchgate.net It participates in foundational reactions such as Knoevenagel condensations, Michael additions, and subsequent cyclizations to form diverse ring systems, including pyridines, pyrazoles, pyrimidines, and pyrroles. wikipedia.orgresearchgate.netchemprob.orgorgsyn.orgoiccpress.com For instance, it is a key starting material in the multi-step synthesis of medicinally important molecules like Allopurinol, Theophylline, and Trimethoprim. wikipedia.org

The use of Ethyl (0>em="">ngcontent-ng-c4139270029="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate in these syntheses elevates the research from simple product formation to detailed mechanistic investigation. When this labeled precursor undergoes reaction, the ¹³C and ¹⁵N atoms act as markers. ias.ac.in By analyzing the final products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), chemists can precisely determine which atoms from the ethyl cyanoacetate backbone were incorporated into specific positions in the newly formed heterocyclic ring or complex molecule. This capability is invaluable for confirming proposed reaction pathways, identifying unexpected molecular rearrangements, and validating the structures of novel compounds.

Strategic Rationale for Carbon-13 and Nitrogen-15 Labeling in Ethyl (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate

The decision to synthesize and utilize an isotopically labeled compound like Ethyl (0>em="">ngcontent-ng-c4139270029="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate is driven by the need for precise, unambiguous data that is often unattainable with unlabeled materials. wikipedia.orgias.ac.in Isotopic labeling is a powerful technique that allows researchers to follow specific atoms through intricate chemical or biological transformations. wikipedia.orgfiveable.me The insights gained are crucial for understanding reaction mechanisms at a fundamental level, optimizing synthetic routes, and studying metabolic networks. fiveable.meembopress.org

Physicochemical Properties of Ethyl (0>em="">ngcontent-ng-c4139270029="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate

Below is a table summarizing key properties of the labeled compound.

| Property | Value |

| Linear Formula | ¹⁵N≡¹³C¹³CH₂¹³COOCH₂CH₃ sigmaaldrich.com |

| CAS Number | 1196157-67-1 sigmaaldrich.com |

| Molecular Weight | 117.09 g/mol sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N sigmaaldrich.com |

| Form | Liquid sigmaaldrich.com |

| Boiling Point | 207-210 °C sigmaaldrich.com |

| Density | 1.100 g/mL at 25 °C sigmaaldrich.com |

| Mass Shift | M+4 sigmaaldrich.com |

Specificity of Labeling Positions for Mechanistic Tracking

The specific placement of isotopes in Ethyl (0>em="">ngcontent-ng-c4139270029="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate is intentional and provides maximum mechanistic information. The linear formula, ¹⁵N≡¹³C¹³CH₂¹³COOCH₂CH₃, indicates that the nitrile nitrogen (¹⁵N), the nitrile carbon (¹³C), the adjacent methylene carbon (α-carbon, ¹³C), and the carbonyl carbon (¹³C) are labeled. sigmaaldrich.com

This labeling pattern allows for the distinct tracking of each of the core functional atoms of the molecule:

¹⁵N Label on the Nitrile: This allows researchers to follow the nitrogen atom, determining whether it is incorporated into a ring structure, eliminated, or transformed into another functional group (e.g., an amine via reduction).

¹³C Label on the Nitrile and Carbonyl Carbons: Labeling these two carbons, which are in different oxidation states and chemical environments, enables chemists to distinguish their fates. In many cyclization reactions, one or both of these carbons can become part of the new ring system, and the labeling confirms their final positions.

¹³C Label on the α-Carbon: This central carbon is highly reactive and participates directly in bond-forming events. Tracking this atom is essential to understanding how the backbone of the molecule is assembled into the final product.

By analyzing the coupling patterns between these adjacent ¹³C and ¹⁵N nuclei in the product's NMR spectrum, it is possible to confirm which bonds were formed and which were broken during the reaction. rsc.orgmeihonglab.com

Advantages of ¹³C and ¹⁵N for NMR and Mass Spectrometric Analysis

Carbon-13 and Nitrogen-15 are stable isotopes that are ideal for analytical studies, particularly NMR and MS. pressbooks.pub

For NMR Spectroscopy:

Enhanced Resolution and Dispersion: ¹³C NMR spectra cover a much wider chemical shift range (~200 ppm) compared to ¹H NMR (~10 ppm), which significantly reduces signal overlap and simplifies spectral analysis, especially in complex molecules. irisotope.com

Heteronuclear Experiments: The presence of both ¹³C and ¹⁵N enables a suite of powerful multidimensional NMR experiments (e.g., HSQC, HMBC). uba.arresearchgate.net These techniques reveal direct and long-range correlations between different nuclei, providing definitive evidence of molecular connectivity and structure.

Direct Observation of Couplings: The high isotopic enrichment allows for the direct observation of ¹³C-¹³C and ¹³C-¹⁵N spin-spin couplings. rsc.orgmeihonglab.com These coupling constants provide invaluable information about the bonding environment and conformation of the molecule.

For Mass Spectrometric Analysis:

Clear Mass Shift: The labeled compound and any fragments derived from it will have a distinct mass signature that is higher than the corresponding unlabeled species. sigmaaldrich.com This allows for easy differentiation from background signals and unlabeled materials, facilitating the tracking and quantification of metabolites in complex mixtures. pressbooks.pubnih.gov

Pathway and Flux Analysis: In metabolic studies, MS can be used to measure the degree of isotope incorporation into various downstream metabolites over time. embopress.orgspringernature.com This data is essential for quantifying metabolic fluxes and understanding how cells process nutrients and synthesize essential biomolecules. embopress.orgresearchgate.net

Nuclear Properties of Key Isotopes for NMR

The table highlights the properties that make ¹³C and ¹⁵N suitable for NMR-based mechanistic studies.

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |

| ¹H | 99.98 | 1/2 | 26.7522 |

| ¹³C | 1.07 | 1/2 | 6.7283 |

| ¹⁵N | 0.37 | 1/2 | -2.7126 |

Enabling Studies of Atom Economy and Carbon/Nitrogen Flow in Synthetic Pathways

The principle of atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of atoms from reactants into the final product. Isotopic labeling with Ethyl (0>em="">ngcontent-ng-c4139270029="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate provides a quantitative method to assess the atom economy of a reaction. kit.edu

By using a starting material with a known isotopic signature, researchers can analyze the desired product, as well as any byproducts and waste streams. Mass spectrometry and NMR can then be used to quantify the amount of ¹³C and ¹⁵N in each fraction. pressbooks.pub This analysis reveals precisely how the carbon and nitrogen atoms from the labeled reactant are distributed. Such studies can identify inefficient steps where atoms are lost to side reactions, enabling chemists to redesign synthetic pathways for greater efficiency and reduced waste. This approach provides a clear, empirical measure of carbon and nitrogen flow, transforming the abstract concept of atom economy into a measurable experimental outcome. embopress.org

Academic Significance and Research Trajectories of Ethyl (ngcontent-ng-c4139270029="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate

The academic significance of Ethyl (0>em="">ngcontent-ng-c4139270029="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate lies in its role as an enabling tool for fundamental chemical research. Its use allows for the definitive study of reaction mechanisms, a central goal of organic chemistry. ias.ac.in The development and application of such specifically labeled compounds represent a trajectory toward more precise and quantitative chemical science, where reaction pathways are not just inferred but directly observed by tracking the movement of individual atoms. wikipedia.org

Contributions to Fundamental Organic Chemistry

The use of Ethyl (0>em="">ngcontent-ng-c4139270029="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate and similar labeled molecules makes significant contributions to fundamental organic chemistry. It provides an unambiguous method for:

Elucidating Reaction Mechanisms: It allows chemists to verify or disprove proposed reaction pathways by showing the exact connectivity of atoms in the products. ias.ac.inpressbooks.pub

Studying Molecular Rearrangements: In reactions where the carbon or nitrogen skeleton rearranges, the isotopic labels reveal the precise nature of these shifts.

Investigating Tautomeric Equilibria: For heterocyclic products that can exist in different tautomeric forms, the position of the labels and the observed NMR couplings can help identify the dominant species in solution.

By providing clear answers to these fundamental questions, this powerful molecular probe helps to build a more robust and detailed understanding of the principles that govern chemical reactivity and molecular transformation.

Impact on Methodological Development in Chemical Synthesis and Analysis

The use of Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate and similar multi-labeled compounds has had a profound impact on the development of new methodologies in both chemical synthesis and analysis. These isotopologues are not just passive tracers; they are active tools that enable more precise and sophisticated experimental designs.

In chemical analysis, the primary impact is seen in the field of NMR spectroscopy. The dual labeling with ¹³C and ¹⁵N greatly enhances spectral resolution and allows for the application of advanced multi-dimensional NMR experiments. alfa-chemistry.com These techniques are critical for elucidating the three-dimensional structures of complex molecules, such as proteins and nucleic acids, in their native solution state. alfa-chemistry.comacs.org The ability to measure ¹³C-¹⁵N and ¹H-¹⁵N coupling constants, for instance, provides unambiguous data for determining molecular connectivity and conformation, which is a significant advancement over relying on less direct methods. rsc.org This has been instrumental in verifying reaction mechanisms, such as identifying the specific pathways in the formation of nitrogen-containing heterocyclic compounds. rsc.org

In chemical synthesis, labeled compounds like Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate serve as crucial starting materials for creating complex, site-specifically labeled biomolecules. pharmaffiliates.com A notable example is the synthesis of isotopically labeled nucleosides for incorporation into RNA or DNA. researchgate.net For instance, a synthetic route starting from ethyl cyanoacetate and ¹³C-labeled thiourea (B124793) has been developed to produce [2-¹³C]-5,6-diamino-4-pyrimidinone, a key intermediate in the synthesis of ¹³C-labeled adenosine (B11128) derivatives. acs.org These labeled nucleic acid building blocks are indispensable for NMR studies aimed at understanding the structure and dynamics of RNA, which is crucial for drug design and molecular biology. acs.orgresearchgate.net

Below is a table summarizing the properties of a commercially available, multiply-labeled variant of ethyl cyanoacetate, illustrating the specific nature of these research tools.

| Property | Value |

| Chemical Name | Ethyl cyano-¹³C, ¹⁵N-acetate-1,2-¹³C₂ |

| CAS Number | 1196157-67-1 |

| Linear Formula | ¹⁵N≡¹³C¹³CH₂COOCH₂CH₃ |

| Molecular Weight | 117.09 g/mol |

| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N |

| Physical Form | Liquid |

| Boiling Point | 207-210 °C |

| Density | 1.100 g/mL at 25 °C |

Data sourced from Sigma-Aldrich product specifications. sigmaaldrich.com

Future Prospects in Interdisciplinary Chemical Sciences

The application of Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate and other stable isotope-labeled compounds is poised to expand significantly, bridging chemistry with biology, medicine, and materials science. umich.edu The detailed mechanistic and structural information gleaned from these molecules provides a foundation for addressing complex challenges across various scientific fields.

One of the most promising areas is metabolic flux analysis (MFA). alfa-chemistry.comalfa-chemistry.com By introducing substrates labeled with ¹³C and ¹⁵N into living cells, researchers can trace the metabolic fate of these atoms through complex biochemical networks. alfa-chemistry.com This technique, which relies on sensitive detection by MS and NMR, allows for the quantification of reaction rates within cellular pathways. alfa-chemistry.com Such insights are critical for metabolic engineering, understanding disease states like cancer, and developing new therapeutic strategies. alfa-chemistry.com

In medical research and diagnostics, compounds labeled with stable isotopes are being utilized in tracer studies and advanced imaging techniques. alfa-chemistry.com For example, tracking labeled amino acids or nucleotides can provide crucial information on protein synthesis and nucleic acid metabolism, offering insights into conditions such as cancer and genetic disorders. alfa-chemistry.com While not used directly in treatment, these labeled molecules are essential diagnostic and research tools that underpin the development of new medical interventions.

The principles of using labeled compounds to deconstruct complex systems also extend to environmental science. ¹³C and ¹⁵N labeled molecules can act as tracers to study nutrient cycling, the transport of pollutants, and microbial activity in various ecosystems, providing a clearer picture of environmental processes. alfa-chemistry.com As analytical instrumentation continues to improve in sensitivity and resolution, the ability to detect and quantify these stable isotopes will open new avenues for research, making isotopically labeled reagents like Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate central to future interdisciplinary scientific advancements.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-((15N)azanylidyne(113C)methyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1,5+1,6+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSEGSNTOUIPT-PQVJJBODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C]#[15N] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745924 | |

| Record name | Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-67-1 | |

| Record name | Ethyl (~13~C,~15~N)cyano(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1196157-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isotope Enriched Ethyl 13c,15n Cyano 13c 2 Acetate

Precursor Synthesis and Isotopic Incorporation Strategies

(¹³C₂)Acetic acid, where both carbon atoms are the ¹³C isotope, is a crucial building block. Its synthesis can be approached from various starting materials, utilizing reactions that conserve the isotopic labels.

A primary route to doubly carbon-labeled acetic acid and its derivatives involves nucleophilic substitution using labeled cyanide followed by hydrolysis. This method allows for the specific placement of a ¹³C isotope at the carboxylic acid position. To achieve a (¹³C₂)acetic acid derivative, the starting bromoacetic acid must already contain a ¹³C label.

For instance, the synthesis of [1,2-¹³C₂]acetic acid can be achieved by reacting a ¹³C-labeled bromoacetate (B1195939) with a ¹³C-labeled cyanide salt. A common precursor available for such syntheses is Bromoacetic-1,2-¹³C₂ acid. chemdad.comsigmaaldrich.com This compound serves as a versatile, pre-labeled two-carbon synthon.

A typical reaction sequence involves the nucleophilic substitution of the bromide in an ester of bromo[2-¹³C]acetic acid with potassium [¹³C]cyanide (K¹³CN). The resulting ethyl [2,3-¹³C₂]cyanoacetate can then be hydrolyzed and decarboxylated under controlled conditions to yield [1,2-¹³C₂]acetic acid. More directly, the reaction of 1-bromotridecane (B143060) with K¹³CN has been used to form a ¹³C-labeled nitrile, which is subsequently hydrolyzed to yield [1-¹³C]tetradecanoic acid, demonstrating the viability of this pathway for creating ¹³C-labeled carboxylic acids. nih.gov

Table 1: Properties of a Key Labeled Precursor

| Property | Value | Source |

|---|---|---|

| Compound Name | Bromoacetic-13C2 acid | sigmaaldrich.com |

| CAS Number | 52947-00-9 | sigmaaldrich.com |

| Molecular Formula | Br¹³CH₂¹³CO₂H | sigmaaldrich.com |

| Molecular Weight | 140.93 g/mol | sigmaaldrich.com |

| Melting Point | 47-49 °C | sigmaaldrich.com |

Beyond the cyanide-bromoacetate pathway, other ¹³C-labeled precursors can be used to generate (¹³C₂)acetic acid. These methods often leverage simple, commercially available labeled one-carbon (C1) molecules.

One notable method involves the conversion of ¹³CO₂. Researchers have developed procedures for converting precursors like [¹³C]methanol and ¹³CO₂ into 2-(phenylthio)[1,2-¹³C₂]acetic acid, a stable and versatile two-carbon labeling precursor. nih.gov Another significant C1 precursor is carbon monoxide ([¹³C]CO). The industrial production of acetic anhydride (B1165640), for example, involves the carbonylation of methyl acetate (B1210297), a process that can be adapted using [¹³C]CO to introduce an isotopic label. wikipedia.org Modern investigations into more sustainable chemical processes have also explored the direct synthesis of acetic acid from methane (B114726) and CO₂, which could be adapted for isotopic labeling by using labeled feedstocks. acs.org These alternative routes provide flexibility in the design of labeling strategies, depending on the availability and cost of the initial isotopic source.

Methods for (¹³C,¹⁵N)-Cyanide Introduction

The introduction of the cyano group, labeled with both ¹³C and ¹⁵N, is a critical step that imparts a unique isotopic signature to the final molecule. This dual labeling allows for the simultaneous tracking of both the carbon and nitrogen atoms of the nitrile function.

The most direct method for introducing the dual-labeled cyano group is through the use of potassium [¹³C,¹⁵N]cyanide (K¹³C¹⁵N). cymitquimica.comisotope.com This reagent is a specialized, isotopically labeled compound that functions as a potent nucleophile in a manner identical to its unlabeled counterpart. It is widely used in organic synthesis for the preparation of labeled nitriles and carboxylic acids. cymitquimica.com

In the context of synthesizing Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate, K¹³C¹⁵N would be reacted with a suitable electrophile, such as ethyl bromo[1,2-¹³C₂]acetate. This reaction, a standard Sₙ2 substitution, displaces the bromide and forms the new carbon-carbon bond, incorporating the ¹³C¹⁵N moiety directly into the molecular backbone. The primary value of using K¹³C¹⁵N lies in its utility for mechanistic and tracer studies where the unambiguous tracking of the cyanide ion is essential.

Table 2: Properties of Dual-Labeled Cyanide Reagent

| Property | Value | Source |

|---|---|---|

| Compound Name | Potassium cyanide-¹³C,¹⁵N | isotope.com |

| CAS Number | 74889-51-3 | isotope.com |

| Molecular Formula | K¹³C¹⁵N | |

| Molecular Weight | 67.10 g/mol | isotope.com |

While direct synthesis using labeled building blocks is one approach, an alternative is late-stage isotope exchange on an existing, unlabeled molecule. However, this presents significant challenges for the nitrile functional group. The carbon-cyano (C-CN) bond is exceptionally stable and the nitrile group itself is a strong coordinating ligand, which can inhibit catalyst activity. dntb.gov.uacea.fr

The development of efficient methods for the isotope exchange of nitriles has been hindered by these factors. dntb.gov.ua Traditional transition-metal-catalyzed hydrogen isotope exchange (HIE) methods are often incompatible with nitrile-containing molecules due to catalyst inhibition. dntb.gov.ua

Recent breakthroughs have begun to address this challenge. Researchers have explored the activation of the C-CN bond using transition metal catalysis. cea.fr A notable success is the development of a nickel-catalyzed nitrile exchange method. cea.fr This process uses a nickel catalyst with phosphine (B1218219) ligands to reversibly break the C-CN bond, allowing for the exchange of an unlabeled ¹²C¹⁴N group with a labeled ¹³C¹⁵N or ¹⁴CN group from a source like zinc cyanide (Zn(CN)₂). cea.frchemrxiv.org This method represents a significant advance, as it circumvents the need for a complete de novo synthesis and allows for the late-stage introduction of isotopic labels into complex molecules. chemrxiv.org Despite this progress, the development of broadly applicable and highly efficient nitrile exchange reactions remains an active area of chemical research.

Multi-Step Reaction Sequences for Ethyl (13C,15N)cyano(13C_2_)acetate Formation

The formation of multiply-labeled ethyl cyanoacetate (B8463686) is not a trivial single-step process but involves carefully planned multi-step reaction sequences. researchgate.net The general synthetic pathway involves the creation of a cyanoacetic acid backbone and its subsequent esterification with ethanol (B145695). The introduction of isotopes can occur at various stages, depending on the availability of labeled precursors. A common route for the non-labeled compound is the esterification of cyanoacetic acid with ethanol or the reaction of ethyl chloroacetate (B1199739) with a cyanide salt. e3s-conferences.orgorgsyn.org For the isotopically labeled variant, these precursors must be synthesized or procured with the desired isotopes already in place.

The core of the synthesis involves two key transformations: the formation of the cyano group attached to a two-carbon acid backbone and the esterification of the carboxyl group. To achieve the specific labeling pattern of Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate, isotopically enriched starting materials are essential.

Esterification : A primary method for forming the ethyl ester is the Fischer esterification of an appropriately labeled cyanoacetic acid. This involves reacting the labeled cyanoacetic acid with ethanol in the presence of an acid catalyst. e3s-conferences.org For instance, starting with cyano(~¹³C, ~¹⁵N)-acetic acid(~¹³C₂) and reacting it with standard ethanol would place the labels within the cyanoacetyl moiety. Alternatively, if a labeled ethanol is used with unlabeled cyanoacetic acid, the label would be in the ethyl group of the ester. To synthesize Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate, one would typically start with a pre-labeled cyanoacetic acid molecule containing the ¹³C and ¹⁵N isotopes at the desired positions. For example, starting with acetic acid-1-¹³C or acetic acid-2-¹³C isotope.comsigmaaldrich.commedchemexpress.com could be a first step in building the labeled backbone.

Cyano Group Formation : The introduction of the labeled cyano group (¹³C≡¹⁵N) often involves using a labeled cyanide source, such as K¹³C¹⁵N or Na¹³C¹⁵N. A common synthetic route involves the reaction of an ethyl haloacetate (e.g., ethyl chloroacetate) with an alkali metal cyanide. orgsyn.org To ensure isotopic precision, one would use ethyl chloroacetate with two ¹³C atoms in the acetate portion and react it with K¹³C¹⁵N. However, this approach can be complicated by side reactions. A more controlled method involves building the molecule from smaller, pre-labeled fragments. For example, synthesizing labeled cyanoacetic acid first and then performing esterification often provides better control over the final product structure and isotopic distribution. orgsyn.org

Optimizing reaction conditions is critical in isotopic synthesis to maximize the incorporation of expensive labels and minimize waste. numberanalytics.com Key parameters that are typically adjusted include temperature, reaction time, catalyst choice and concentration, and the molar ratio of reactants. beilstein-journals.org

For the esterification of cyanoacetic acid with ethanol, studies on the non-labeled analogue provide a strong basis for optimization. e3s-conferences.org Using a mixed catalyst system, such as silicotungstic acid and p-toluene sulfonic acid, has been shown to be effective. Orthogonal experiments, which allow for the simultaneous investigation of multiple variables, have been used to determine the optimal conditions for maximizing the esterification rate. e3s-conferences.org

A study on the synthesis of ethyl cyanoacetate identified the most influential factors on the reaction yield. e3s-conferences.org The findings, which can be adapted for the isotopic synthesis, are summarized below.

| Factor | Level 1 | Level 2 | Level 3 | Optimal Condition |

|---|---|---|---|---|

| Molar Ratio (Cyanoacetic Acid:Ethanol) | 1:2.5 | 1:3 | 1:3.5 | 1:3.5 |

| Reaction Time (hours) | 2.5 | 3 | 3.5 | 3.5 |

| Temperature (°C) | 70 | 75 | 80 | 80 |

| Catalyst Amount (%) | 0.5 | 1.0 | 1.5 | 1.5 |

Data derived from a study on optimizing ethyl cyanoacetate synthesis, which provides a baseline for isotopic preparations. e3s-conferences.org

The primary goal in isotopic synthesis is to drive the reaction to completion to ensure that the costly labeled materials are converted efficiently into the desired product. researchgate.net This often involves using a slight excess of the unlabeled reagent to maximize the incorporation of the labeled one. Real-time monitoring using techniques like NMR or mass spectrometry can be employed to track the reaction's progress and ensure optimal yield and purity. beilstein-journals.org

The construction of a complex molecule like isotope-enriched ethyl cyanoacetate can be approached through two main strategies: linear and convergent synthesis. fiveable.mechemistnotes.com

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step sequential assembly from a single starting material. | Independent synthesis of key fragments followed by their combination. chemistnotes.com |

| Efficiency/Yield | Overall yield can be low, especially for long sequences (e.g., a 5-step synthesis with 90% yield per step has a 59% overall yield). uniurb.it | Generally higher overall yield as the number of steps in the main chain is reduced (e.g., a comparable convergent synthesis could have a 73% yield). chemistnotes.comuniurb.it |

| Application | Simpler for less complex structures. fiveable.me | Preferred for complex molecules and when using expensive starting materials like isotopes to maximize yield. fiveable.mechemistnotes.com |

Advanced Separation and Purification Techniques for Isotope-Enriched Products

Following the synthesis, the reaction mixture will inevitably contain the desired multi-labeled product, along with unreacted starting materials, byproducts, and potentially molecules with incomplete isotopic incorporation. Therefore, advanced separation and purification techniques are essential to isolate the Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate with high chemical and isotopic purity.

Chromatography is a powerful tool for both the purification of isotopically labeled compounds and the assessment of their isotopic enrichment. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed. nih.govnih.gov

The separation of isotopologues (molecules that differ only in their isotopic composition) is possible because isotopes can have a small effect on the physical properties of a molecule, such as its polarity and volatility, leading to slight differences in retention times during chromatography. nih.govacs.org

Gas Chromatography (GC) : GC is particularly effective for separating volatile compounds. Different stationary phases can be used to optimize the separation of isotopologues. Studies have shown that polar stationary phases often result in a "normal" isotope effect, where the heavier isotopologue elutes later, while nonpolar phases can cause an "inverse" isotope effect, with the heavier compound eluting earlier. nih.gov

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is widely used for the purification of less volatile organic compounds. By carefully selecting the column, mobile phase composition, and gradient, it is possible to separate the desired labeled compound from impurities. nih.gov The use of ¹³C and ¹⁵N labels is often preferred over deuterium (B1214612) (²H) labeling, as deuterium can cause more significant shifts in retention time, complicating analysis. acs.org

Following separation, mass spectrometry is typically coupled with chromatography (e.g., GC-MS or LC-MS) to confirm the mass of the purified product, thereby verifying the successful incorporation of the isotopes and assessing the isotopic purity. nih.gov

For achieving very high levels of isotopic enrichment, bulk separation methods like distillation and crystallization can be employed, often in conjunction with chromatography.

Distillation : Fractional distillation separates compounds based on differences in their boiling points. Although the boiling points of isotopologues are very similar, a small difference does exist. wikipedia.org By using long distillation columns with a large number of theoretical plates, it is possible to enrich the more volatile component in the distillate and the less volatile component in the residue. wikipedia.orgsciencemadness.org Microchannel distillation is an advanced technique that significantly reduces the required column height, making it a more compact and efficient option for the difficult separation of isotopes. pnnl.govpnnl.govosti.gov For example, enriching ¹³C from natural abundance via distillation of carbon monoxide can require columns that are hundreds of meters tall, but microchannel technology can reduce this to 10-15 meters. pnnl.gov

Crystallization : Fractional crystallization separates substances based on differences in their solubility. By carefully controlling the temperature and solvent composition, the desired compound can be induced to crystallize out of the solution, leaving impurities behind. In some cases, crystals may preferentially incorporate either the lighter or heavier isotopologue, allowing for enrichment through repeated crystallization steps. sciencemadness.org This method is highly dependent on the specific properties of the compound and the impurities present.

Quality Control for Isotopic Distribution and Chemical Purity

The verification of both chemical purity and the precise distribution of isotopes is a critical final step in the synthesis of complex labeled compounds such as Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate. A multi-technique approach is required to provide a comprehensive assessment of the final product's quality. The primary criteria for release are high chemical purity and confirmation that the isotopic enrichment meets the desired specification at the designated atomic positions. omicronbio.com

Key analytical methods for these determinations include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic techniques. omicronbio.comrsc.org

Chemical Purity Assessment: The chemical purity of the isotopically labeled compound is established using a combination of standard analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities. omicronbio.com The identity of the compound is confirmed by comparing its retention time to that of an unlabeled reference standard. Further structural confirmation is obtained through spectroscopic methods. lgcstandards.com

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum must be consistent with the structure of ethyl cyanoacetate. lgcstandards.com

Mass Spectrometry (MS): Provides the molecular weight of the compound, which for the labeled variant will be higher than the natural abundance molecule. lgcstandards.com

Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to verify the presence of key functional groups (e.g., C≡N, C=O) within the molecule. lgcstandards.com

Isotopic Distribution and Enrichment Analysis: Determining the level and location of isotopic enrichment is a more complex challenge that relies heavily on NMR and high-resolution mass spectrometry (HR-MS). rsc.org

Mass Spectrometry (MS): MS is a primary tool for determining isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio, the relative abundance of molecules with different masses (isotopologues) can be quantified. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HR-MS) are particularly powerful. rsc.orgnih.gov The process involves integrating the ion signals for the unlabeled, partially labeled, and fully labeled species to calculate the percentage of isotopic enrichment. rsc.org It is imperative to correct for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C) to avoid misinterpretation of the mass spectral data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful, non-destructive technique for determining not only the degree of isotopic enrichment but also the specific location of the labels within the molecule. wikipedia.orgnumberanalytics.com

¹³C NMR: A direct ¹³C NMR spectrum will show signals only for the enriched carbon positions, and their intensity relative to any residual ¹²C signals (observed via satellites in a ¹H spectrum or through highly sensitive direct measurement) can be used for quantification.

¹⁵N NMR: Direct detection of ¹⁵N can confirm the presence and enrichment of the nitrogen isotope in the nitrile group.

¹H NMR: In the ¹H spectrum, the coupling between protons and adjacent ¹³C nuclei (¹H-¹³C coupling) results in satellite peaks around the main proton signal. The relative integration of these satellite peaks compared to the central peak corresponding to protons attached to ¹²C provides a reliable measure of ¹³C enrichment at that specific site. omicronbio.com For a compound like Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate, this would be particularly useful for the ethyl group's carbons.

The combination of these methods provides a robust quality control framework, ensuring that the synthesized molecule has the correct chemical structure and the specified isotopic labeling pattern. rsc.org The agreement between data from both NMR and MS analyses provides a high degree of confidence in the reported isotopic enrichment level. omicronbio.com

Table 1: Comparison of Analytical Techniques for Quality Control

| Technique | Information Provided | Primary Use | Strengths | Limitations | Citation |

|---|---|---|---|---|---|

| HPLC/GC | Separation of components in a mixture. | Chemical Purity | High resolution, quantitative. | Requires a reference standard for identification. | omicronbio.com |

| Mass Spectrometry (MS) | Molecular weight, isotopic distribution. | Isotopic Enrichment & Purity | High sensitivity, can analyze complex mixtures when coupled with chromatography (GC/LC-MS). | Can be destructive, may not provide positional information for isotopes. | rsc.orgnih.govnumberanalytics.com |

| NMR Spectroscopy | Molecular structure, specific location of isotopes, isotopic enrichment. | Structural Confirmation & Isotopic Analysis | Non-destructive, provides detailed structural and positional information. | Lower sensitivity compared to MS. | omicronbio.comwikipedia.orgnumberanalytics.com |

| FT-IR Spectroscopy | Presence of functional groups. | Structural Confirmation | Fast, non-destructive. | Provides limited structural information, not suitable for isotopic analysis. | lgcstandards.com |

Challenges and Innovations in the Synthesis of Highly Enriched Isotopic Analogs

Minimizing Isotopic Scrambling and Exchange Reactions

A major challenge in the synthesis of isotopically labeled compounds is preventing isotope scrambling , which is the migration of an isotope from its intended position to other positions within the molecule or its exchange with the environment. researchgate.net This phenomenon undermines the utility of the labeled compound for mechanistic or metabolic studies, which rely on the precise and known location of the isotopic tracer.

Isotopic scrambling can occur through several mechanisms:

Chemical Exchange: Protons on atoms adjacent to carbonyls (α-protons) or other activating groups, as well as those on heteroatoms (e.g., -OH, -NH), can be labile and exchange with protons from solvents or reagents. In the context of ethyl cyanoacetate, the α-protons on the methylene (B1212753) bridge (NC-CH₂-COOEt) are acidic and susceptible to exchange under basic or even neutral aqueous conditions. Synthesizing the ¹³C-labeled backbone requires careful selection of reaction conditions to avoid such exchanges if deuterium labeling were also involved.

Metabolic Interconversion: In biosynthetic or cell-based systems, labeled precursors can be metabolized into other compounds, leading to the incorporation of the isotope into unintended molecules or at unintended positions. researchgate.net For example, in cell-free protein synthesis, labeled amino acids can be converted into other amino acids by metabolic enzymes present in the cell extract, causing scrambling of ¹⁵N and ¹³C labels. nih.govnih.gov

Dynamic Equilibrium: Reversible reactions can lead to the scrambling of isotopes. For instance, if a labeled product is in equilibrium with its precursors, the reverse reaction can lead to the release of the labeled fragment, which can then be reincorporated into other molecules or at different positions. ncert.nic.in

Strategies to Minimize Scrambling: To combat these issues, several innovative strategies have been developed:

Strategic Synthesis Design: Designing the synthetic route to introduce the isotopic label under conditions where exchange reactions are minimized. This often involves avoiding harsh acidic or basic conditions and protic solvents after the label has been introduced.

Use of Chemical Inhibitors: In cell-free synthesis systems, a cocktail of chemical inhibitors can be added to block the activity of metabolic enzymes responsible for scrambling. For instance, aminooxyacetate can be used to inhibit pyridoxal-phosphate (PLP)-dependent enzymes, which are major contributors to amino acid interconversions and thus isotope scrambling. nih.govnih.gov

Non-Aqueous Enzymatic Reactions: Performing enzymatic reactions in non-aqueous solvents can significantly reduce the exchange of labile protons (or deuterons) with the solvent, preserving the isotopic integrity of the molecule. rsc.org

Late-Stage Isotopic Labeling Approaches

Flexibility: It allows for the labeling of complex molecules that would be difficult to prepare using traditional methods. openmedscience.com A single, advanced, non-labeled intermediate can be used to generate a variety of labeled analogues.

Reduced Waste: Handling of expensive or radioactive isotopic material is minimized, leading to less waste. musechem.com

For a target like Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate, late-stage labeling could be envisioned through several routes. For example, the doubly ¹³C-labeled cyano group ([¹³C≡¹⁵N]⁻) could be introduced late in the synthesis via a nucleophilic substitution on a suitable precursor like ethyl bromoacetate. Another innovative approach involves carbon isotope exchange (CIE) reactions, where a ¹²C-containing functional group in the final molecule is directly swapped for its ¹³C-labeled counterpart. nih.gov For instance, methods have been developed for the exchange of carboxylic acid or nitrile groups, which could be highly relevant for labeling the cyanoacetate moiety. nih.gov

| Flexibility | Low; a new synthesis is needed for each labeling pattern. | High; a common advanced intermediate can be used to create different labeled versions. | openmedscience.com |

Development of Chemo-Enzymatic and Biocatalytic Routes to Labeled Intermediates

The integration of biocatalysis into synthetic organic chemistry provides powerful tools for creating complex, isotopically labeled molecules with high precision. nih.govnih.gov Chemo-enzymatic routes, which combine traditional chemical synthesis with enzyme-catalyzed transformations, leverage the exquisite selectivity of enzymes to perform challenging reactions under mild conditions, which is ideal for preserving the integrity of isotopic labels. rsc.orgnih.gov

Advantages of Biocatalysis in Labeled Synthesis:

High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and enantioselectivity, allowing for transformations at specific sites of a complex molecule without the need for extensive use of protecting groups. nih.govnih.gov

Mild Reaction Conditions: Enzymatic reactions are typically conducted at or near room temperature and neutral pH, which minimizes the risk of side reactions and isotope scrambling. nih.gov

Sustainability: Biocatalysis is considered a green chemistry tool, as it often uses water as a solvent and reduces the need for hazardous reagents. rsc.org

Applications in Synthesizing Labeled Intermediates:

For the synthesis of Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate, biocatalysis could be employed to create key labeled precursors. For example:

Enzymatic Resolution: If a chiral version of the labeled compound were desired, hydrolases (like lipases) could be used for the kinetic resolution of a racemic labeled intermediate, providing access to enantiomerically pure building blocks. rsc.org

Asymmetric Reduction: Ketoreductase (KRED) enzymes could be used for the asymmetric reduction of a prochiral ketone precursor using a labeled hydride source (e.g., from a deuterated co-factor), thereby installing both an isotope and a stereocenter simultaneously. rsc.orgrsc.org

Enzymatic Cascade Reactions: Multiple enzymes can be used in one-pot cascade reactions to build molecular complexity efficiently. rsc.org For instance, a chemo-enzymatic approach has been developed to synthesize site-specifically labeled nucleotides like ATP and GTP, where a combination of chemical synthesis (for the labeled nucleobase) and a cascade of enzymatic reactions are used to construct the final product with high yields. nih.govnih.gov This principle of combining chemical and enzymatic steps is directly applicable to the synthesis of other complex labeled organic molecules.

The development of novel biocatalysts through protein engineering and the design of efficient multi-enzyme cascades are pushing the boundaries of what is possible in the synthesis of highly complex and precisely labeled molecules. nih.govchemrxiv.org

Advanced Spectroscopic and Analytical Characterization of Ethyl 13c,15n Cyano 13c 2 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most potent analytical tool for the unambiguous structural elucidation of isotopically labeled compounds. For Ethyl (~¹³C,¹⁵N)cyano(~¹³C₂)acetate, with the linear formula ¹⁵N≡¹³C-¹³CH₂-¹³COOCH₂CH₃ , NMR provides definitive assignment of the isotopic sites and establishes the connectivity between the labeled atoms through the analysis of chemical shifts and spin-spin coupling constants.

The ¹³C NMR spectrum of the labeled ethyl cyanoacetate (B8463686) provides a wealth of information. Unlike in unlabeled compounds where ¹³C-¹³C coupling is negligible due to low natural abundance, the enrichment in this molecule makes the observation of such couplings routine. libretexts.org The spectrum is characterized by signals for the labeled carbon atoms, whose parameters are influenced by the presence of adjacent isotopes.

The chemical shift of a nucleus is sensitive to its local electronic environment. The substitution of a neighboring nucleus with a heavier isotope induces a small but measurable change in the chemical shift, known as an isotopic shift or perturbation. In Ethyl (~¹³C,¹⁵N)cyano(~¹³C₂)acetate, each labeled carbon experiences perturbations from the other nearby isotopes.

The primary isotopic effect arises from the substitution of a ¹²C with a ¹³C atom. This substitution typically causes an upfield shift (shielding) for the adjacent ¹³C nucleus. Studies on other aromatic and complex molecules have shown that this one-bond isotope effect, ¹Δ¹³C(¹³/¹²C), results in shielding of approximately 15 to 23 parts per billion (ppb). nih.gov Similar effects, though generally smaller, can be observed over two or more bonds.

Furthermore, the presence of the ¹⁵N isotope in the cyano group perturbs the chemical shifts of the adjacent ¹³C nuclei (¹³C≡¹⁵N and -¹³CH₂-). The ¹⁵N nucleus also induces a slight upfield shift on the directly attached cyano carbon. The chemical shifts for unlabeled ethyl cyanoacetate provide a baseline from which these perturbations can be estimated. chemicalbook.com

Table 1: Comparison of ¹³C NMR Chemical Shifts for Unlabeled vs. Expected Shifts for Labeled Ethyl Cyanoacetate

| Carbon Atom (in NC-CH₂-CO-O-CH₂-CH₃) | Unlabeled Chemical Shift (δ, ppm) chemicalbook.com | Labeled Atom | Expected Perturbed Chemical Shift (δ, ppm) |

| C H₃ | ~14.1 | No | ~14.1 |

| -O-C H₂- | ~62.3 | No | ~62.3 |

| -C H₂-CN | ~25.2 | ¹³C | Perturbed by ¹³C≡N and ¹³C=O |

| C ≡N | ~116.3 | ¹³C | Perturbed by ¹³CH₂ and ¹⁵N |

| C =O | ~165.7 | ¹³C | Perturbed by ¹³CH₂ |

Note: Expected shifts are qualitative. The exact values depend on the solvent and measurement conditions. The primary perturbation is an expected upfield shift due to one-bond isotope effects.

Spin-spin coupling constants provide direct evidence of through-bond connectivity. In the selectively labeled ethyl cyanoacetate, the measurement of ¹³C-¹³C (JCC) and ¹³C-¹⁵N (JCN) coupling constants is crucial for confirming the molecular structure. nih.govorganicchemistrydata.org

¹JCC Coupling: The one-bond coupling between the α-carbon and the carbonyl carbon (¹J(Cα, C=O)) and between the α-carbon and the cyano carbon (¹J(Cα, C≡N)) provides definitive proof of the carbon backbone. The magnitude of these couplings is influenced by the hybridization of the involved carbon atoms.

²JCC Coupling: The two-bond coupling between the carbonyl carbon and the cyano carbon (²J(C=O, C≡N)) can also be observed, providing further structural confirmation.

¹JCN Coupling: The one-bond coupling between the cyano carbon and the ¹⁵N atom (¹J(¹³C,¹⁵N)) is a direct measure of the C≡N bond. In nitriles, this value is typically significant and readily measurable. cdnsciencepub.com For instance, a ¹JCN of 17.8 Hz has been reported for a nitrile carbon in a different molecule. nih.gov

²JCN Coupling: The two-bond coupling between the α-carbon and the ¹⁵N atom (²J(¹³CH₂, ¹⁵N)) can also be detected in high-resolution spectra.

Table 2: Expected Spin-Spin Coupling Constants (J) in Ethyl (~¹³C,¹⁵N)cyano(~¹³C₂)acetate

| Coupling Type | Involved Nuclei | Expected Magnitude (Hz) |

| ¹JCC | ¹³C H₂—¹³C =O | 40 - 60 |

| ¹JCC | ¹³C H₂—¹³C ≡N | 50 - 60 |

| ²JCC | ¹³C =O—CH₂—¹³C ≡N | 1 - 5 |

| ¹JCN | ¹³C ≡¹⁵N | 15 - 20 |

| ²JCN | ¹³CH₂—¹³C ≡¹⁵N | < 5 |

Note: These are typical values for similar structural motifs and serve as estimates. Actual values can vary.

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. researchgate.net While the natural abundance of ¹⁵N is very low (0.37%), isotopic labeling makes these investigations straightforward. However, challenges related to the inherent low sensitivity of the ¹⁵N nucleus still need to be addressed. acs.orgnih.gov

The ¹⁵N nucleus has a low, negative gyromagnetic ratio, which results in inherently low NMR sensitivity compared to protons. nih.gov Even in an isotopically enriched sample, acquiring a simple one-dimensional ¹⁵N spectrum can be time-consuming. To overcome this, various sensitivity enhancement techniques are employed.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a common pulse sequence that transfers the high polarization of protons to the less sensitive ¹⁵N nucleus via J-coupling (¹H-¹⁵N). This can lead to a theoretical signal enhancement factor of (γH/γN), which is approximately 10. weizmann.ac.il

DEPT (Distortionless Enhancement by Polarization Transfer): Similar to INEPT, DEPT transfers polarization from protons and can be used to determine the number of protons attached to a nitrogen atom. nih.gov

Inverse-Detected 2D Correlation Spectroscopy (HSQC/HMQC): The most sensitive methods involve detecting the ¹⁵N signal indirectly through the much more sensitive ¹H nucleus. In experiments like the Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), correlations are established between ¹⁵N nuclei and their coupled protons. The resulting 2D spectrum plots the ¹⁵N chemical shift against the ¹H chemical shift, providing both high sensitivity and connectivity information. researchgate.net

The chemical shift of the ¹⁵N nucleus in the cyano group is expected to be in the range of 225-240 ppm relative to liquid ammonia (B1221849) (or -115 to -145 ppm relative to nitromethane). science-and-fun.de

Heteronuclear coupling constants involving ¹⁵N are paramount for confirming the structure and assigning resonances. The selective labeling in Ethyl (~¹³C,¹⁵N)cyano(~¹³C₂)acetate allows for the precise measurement of these values. nih.govresearchgate.net

¹³C-¹⁵N Couplings: As discussed in section 3.1.1.2, the ¹J(¹³C,¹⁵N) and ²J(¹³C,¹⁵N) couplings are key parameters. Their observation in both the ¹³C and ¹⁵N spectra provides unambiguous confirmation of the C-C-N backbone.

¹H-¹⁵N Couplings: While there are no protons directly bonded to the nitrogen, long-range couplings can be observed. The two-bond coupling between the methylene (B1212753) protons and the nitrogen (²J(¹H,¹⁵N)) and the three-bond coupling between the ethyl group protons and the nitrogen (³J(¹H,¹⁵N)) can be measured using sensitive experiments like HMBC (Heteronuclear Multiple Bond Correlation). These long-range correlations are invaluable for assigning the proton resonances relative to the labeled nitrogen.

The analysis of these varied one-, two-, and three-bond coupling constants provides a detailed and robust map of the molecular connectivity, confirming the identity and isotopic labeling pattern of Ethyl (~¹³C,¹⁵N)cyano(~¹³C₂)acetate.

Multidimensional NMR Approaches (e.g., HSQC, HMBC, NOESY) for Structural and Mechanistic Insights

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex molecules. For isotopically labeled compounds, these techniques offer enhanced sensitivity and resolution, allowing chemists to probe molecular frameworks and dynamics with high precision. researchgate.netnih.gov The presence of ¹³C and ¹⁵N nuclei in Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate enables a suite of heteronuclear NMR experiments that are critical for structural and mechanistic investigations. nih.gov

In the study of reaction mechanisms, isotopic labeling is a definitive method for tracking the transformation of atoms and functional groups. nih.gov When Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate is used as a reactant, the embedded ¹³C and ¹⁵N isotopes act as spectroscopic reporters, allowing their positions to be tracked in the final products.

Heteronuclear Multiple Bond Correlation (HMBC) is a cornerstone technique for this purpose. It detects correlations between protons and heteronuclei (like ¹³C and ¹⁵N) over two to three bonds, effectively mapping the carbon and nitrogen skeleton of a molecule. For a reaction product derived from labeled ethyl cyanoacetate, an HMBC experiment can reveal:

¹H-¹³C Correlations: Protons on neighboring, unlabeled parts of the molecule will show cross-peaks to the labeled carbons (¹³C-cyano, ¹³C-methylene, ¹³C-carbonyl), unequivocally establishing how the ethyl cyanoacetate moiety has been incorporated.

¹H-¹⁵N Correlations: The presence of the ¹⁵N label allows for ¹⁵N-edited HMBC experiments. nih.gov These experiments are highly specific and can confirm the connectivity around the nitrogen atom, which is crucial for identifying products in reactions involving the cyano group, such as cyclizations or additions.

Heteronuclear Single Quantum Coherence (HSQC) complements HMBC by showing direct one-bond correlations. youtube.com A ¹H-¹³C HSQC spectrum of a product would show a clear correlation between the labeled methylene carbon and its attached protons, confirming the integrity of this C-H bond post-reaction. nih.gov The combined use of HSQC and HMBC provides a robust method for piecing together the structure of complex reaction products and understanding the underlying reaction mechanism. acs.org

Table 1: Representative Multidimensional NMR Correlations for Analyzing Products of Labeled Ethyl Cyanoacetate

| NMR Experiment | Correlation Type | Information Gained | Example in a Hypothetical Product (R-CH₂-¹³CN) |

|---|---|---|---|

| ¹H-¹³C HSQC | ¹J(C,H) | Identifies protons directly attached to labeled carbons. | Correlation between the -¹³CH₂- protons and the labeled methylene carbon. |

| ¹H-¹³C HMBC | ²⁻³J(C,H) | Establishes long-range connectivity, tracing the carbon skeleton. | Correlation from the R-group protons to the labeled methylene (-¹³CH₂-) and cyano (-¹³CN) carbons. |

| ¹H-¹⁵N HMBC | ²⁻³J(N,H) | Confirms the position and chemical environment of the nitrogen atom. | Correlation from the labeled methylene protons (-¹³CH₂-) to the labeled cyano nitrogen (-¹⁵N). |

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nih.govmdpi.com This information is used to determine the preferred conformation of a molecule in solution.

For derivatives of ethyl cyanoacetate, rotation around single bonds can lead to different conformers. auremn.org.br For instance, the orientation of the ethyl group relative to the rest of the molecule can be probed with NOESY. A NOESY experiment could detect spatial proximity between:

The methylene protons of the acetate (B1210297) group (-CH₂-CN).

The methylene or methyl protons of the ethyl ester group (-O-CH₂CH₃).

Observing a NOE cross-peak between these groups would provide direct evidence of their spatial arrangement, helping to define the molecule's average conformation. mdpi.com This is particularly valuable in understanding how the labeled molecule or its derivatives might interact with other molecules, such as in an enzyme's active site. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Mechanistic Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This capability is essential for analyzing isotopically labeled compounds, allowing for precise mass determination, verification of isotopic enrichment, and detailed studies of reaction pathways through fragmentation analysis. nih.govnih.gov

HRMS can differentiate between ions with very similar nominal masses, a task impossible for standard mass spectrometers. researchgate.net This is crucial for confirming the successful synthesis of Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate and determining its isotopic purity.

The exact mass of the unlabeled ethyl cyanoacetate (C₅H₇NO₂) is approximately 113.0426 Da. nist.gov The fully labeled target molecule (¹²C₂¹³C₃H₇¹⁵N¹⁶O₂) has a theoretical exact mass of approximately 117.0527 Da. HRMS can easily distinguish this M+4 peak from the unlabeled (M) and partially labeled (M+1, M+2, M+3) species. researchgate.netrsc.org

Isotopic purity is assessed by analyzing the relative abundances of the different isotopologue peaks in the mass spectrum. nih.govnih.gov After correcting for the natural abundance of heavy isotopes, the percentage of the M+4 ion signal relative to the sum of all isotopologue signals gives the isotopic enrichment. researchgate.net

Table 2: Theoretical Exact Masses of Ethyl Cyanoacetate Isotopologues

| Isotopologue | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Unlabeled (M) | C₅H₇NO₂ | 113.04259 |

| Fully Labeled (M+4) | ¹²C₂¹³C₃H₇¹⁵NO₂ | 117.05268 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and for tracking atoms through chemical reactions. nih.gov In an MS/MS experiment, a specific parent ion is selected, fragmented through collision-induced dissociation, and the resulting fragment ions (daughter ions) are analyzed.

When studying a reaction involving Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate, the labeled parent ion of a reaction product can be isolated and fragmented. The masses of the resulting daughter ions reveal which fragments retain the isotopic labels. washington.edu This provides direct evidence of how the original molecule was transformed. For example, if a reaction modifies the ethyl ester portion of the molecule, fragments containing the cyanoacetyl core should still exhibit the +4 mass shift, confirming that this part of the molecule remained intact. This method is a cornerstone of modern mechanistic studies. nih.gov

The way a molecule breaks apart in a mass spectrometer provides a fingerprint that aids in its identification. The fragmentation pattern of ethyl cyanoacetate is well-understood, typically involving cleavages adjacent to the carbonyl group and loss of the ethoxy group. docbrown.infolibretexts.orgchemguide.co.uk The presence of isotopic labels alters the masses of these fragments in a predictable way, providing rich information for structural confirmation.

For the labeled molecule with a parent ion (M⁺˙) at m/z 117, key fragmentations would include:

Loss of the unlabeled ethoxy radical (•OCH₂CH₃): This would result in a fragment ion [¹⁵N≡¹³C-¹³CH₂-¹³CO]⁺ at m/z 72. The detection of this fragment confirms that all three ¹³C atoms and the ¹⁵N atom are located on the cyanoacetyl portion of the molecule.

Loss of the unlabeled ethyl radical (•CH₂CH₃): This produces a fragment at m/z 88.

By comparing the fragmentation pattern of a reaction product to that of the starting labeled material, one can deduce the structural changes that have occurred.

Table 3: Predicted Major HRMS Fragments for Unlabeled vs. Labeled Ethyl Cyanoacetate

| Fragmentation Process | Unlabeled Fragment Ion (m/z) | Labeled Fragment Ion (m/z) | Inferred Information |

|---|---|---|---|

| Molecular Ion [M]⁺˙ | 113 | 117 | Confirms overall isotopic incorporation. |

| [M - •OC₂H₅]⁺ | 68 | 72 | All labels are on the cyanoacetyl core. |

| [M - •C₂H₅]⁺ | 86 | 88 | Confirms the presence of the ester oxygen in the fragment. |

| [¹³CH₂¹³C¹⁵N]⁺ | N/A | 42 | Identifies a key fragment containing the labeled cyano and methylene groups. |

Vibrational Spectroscopy (IR, Raman) for Subtle Isotopic Effects on Molecular Dynamics

Vibrational spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, are exceptionally sensitive to changes in bond strength and atomic mass. Isotopic labeling provides a subtle yet definitive perturbation that allows for the precise study of molecular vibrations and interactions. nih.govnih.gov

The substitution of an atom with a heavier isotope increases the reduced mass of the vibrating system, leading to a predictable decrease in the vibrational frequency. libretexts.org This phenomenon, known as an isotopic shift, is a cornerstone for assigning vibrational modes and understanding intramolecular dynamics. nih.gov In Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate, several characteristic vibrational modes are expected to exhibit significant shifts compared to the unlabeled compound.

The primary functional groups in ethyl cyanoacetate and their approximate vibrational frequencies are well-documented. nist.govnist.gov The introduction of 13C and 15N isotopes at key positions—specifically ^15N≡^13C-^13CH2-^13C(=O)O-CH2-CH3—induces noticeable downshifts (redshifts) in the frequencies of the stretches associated with these labeled bonds. For instance, the nitrile (C≡N) stretching frequency is influenced by the masses of both the carbon and nitrogen atoms. Studies on other labeled nitriles have shown that isotopic substitution leads to distinct, well-separated frequency shifts. nih.gov Similarly, the carbonyl (C=O) stretch is sensitive to the mass of the carbonyl carbon.

The predicted isotopic shifts for the key vibrational modes in Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate are summarized in the table below. These shifts provide unique spectral signatures that can be used to track the molecule.

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies for Labeled Ethyl Cyanoacetate This interactive table summarizes the expected shifts in key vibrational modes. Click on the headers to explore the data.

| Vibrational Mode | Typical Frequency (Unlabeled, cm⁻¹) | Labeled Atoms | Predicted Frequency (Labeled, cm⁻¹) | Expected Shift (cm⁻¹) |

|---|---|---|---|---|

| Nitrile Stretch (νC≡N) | ~2250 - 2260 | ^13C≡^15N | ~2170 - 2190 | ~-70 to -80 |

| Carbonyl Stretch (νC=O) | ~1735 - 1750 | ^13C=O | ~1690 - 1710 | ~-40 to -50 |

| C-C-C Asymmetric Stretch | ~1250 - 1300 | ^13CH2-^13C=O | Lower | Shifted |

| C-O Stretch | ~1200 - 1250 | ^13C-O | Lower | Shifted |

Note: Predicted frequencies and shifts are estimates based on the reduced mass principle and data from analogous labeled compounds. Actual values may vary based on molecular environment and coupling effects. nih.govlibretexts.org

Hydrogen bonding plays a critical role in dictating the physicochemical properties of molecules in condensed phases. jmcs.org.mx Ethyl cyanoacetate can act as a hydrogen bond acceptor at two primary sites: the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group. Vibrational spectroscopy is a powerful technique to probe these interactions, as the formation of a hydrogen bond typically weakens the involved bond (e.g., C=O or C≡N), resulting in a redshift of its stretching frequency. nih.gov

The presence of isotopic labels at these specific sites provides a clear and unambiguous window into hydrogen bonding phenomena. researchgate.net

^13C=O as a Probe: When the carbonyl group participates in a hydrogen bond (e.g., with a protic solvent like ethanol), the ^13C=O stretching frequency will shift to a lower wavenumber. The isotopic label ensures this shift can be monitored without spectral overlap from other carbonyl-containing species that might be present in a reaction mixture, allowing for a precise study of solvation and intermolecular association. nih.gov

^13C≡^15N as a Probe: Similarly, the ^13C≡^15N stretching vibration provides a clean signal to study hydrogen bonding at the nitrile group. The magnitude of the frequency shift upon interaction with a hydrogen bond donor provides quantitative information about the strength of the interaction.

By tracking the distinct vibrational frequencies of the labeled sites, researchers can differentiate between various types of intermolecular interactions and quantify their effects on the molecular structure and environment.

In situ reaction monitoring provides real-time data on the concentrations of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. spectroscopyonline.comfu-berlin.de The use of isotopically labeled compounds like Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate significantly enhances the power of this technique. nih.gov

The unique vibrational frequencies of the labeled ^13C≡^15N and ^13C=O groups serve as distinct spectroscopic handles. nih.gov These bands are located in spectral regions that are often less congested, and their isotopic shifts move them away from the corresponding bands of unlabeled reagents or natural abundance species. fu-berlin.de This allows for the unambiguous tracking of the labeled molecule's fate throughout a chemical transformation.

For example, in a Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone, in situ IR or Raman spectroscopy can monitor the disappearance of the reactant's characteristic ^13C=O and ^13C≡^15N peaks. Simultaneously, the appearance of new vibrational bands corresponding to the labeled product can be observed. This precise tracking enables the determination of reaction rates, the identification of potential bottlenecks, and the detection of transient intermediates that might otherwise be invisible, thereby helping to elucidate complex reaction mechanisms. spectroscopyonline.comrsc.org

Chromatographic and Other Advanced Techniques for Isotopic Purity Profiling

The validity of any study employing isotopically labeled compounds hinges on the accurate knowledge of their isotopic purity and enrichment levels. researcher.life Advanced analytical techniques, particularly those coupling chromatography with mass spectrometry, are indispensable for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is the premier method for the analysis of volatile and thermally stable compounds like ethyl cyanoacetate. e3s-conferences.orgresearchgate.netresearchgate.net In this technique, the gas chromatograph first separates the components of a sample mixture. The separated components then enter the mass spectrometer, which ionizes them and sorts the resulting ions based on their mass-to-charge (m/z) ratio. rsc.orgnih.gov

For Ethyl (ngcontent-ng-c2940963938="" class="ng-star-inserted">13C,15N)cyano(13C_2)acetate, GC-MS serves two critical functions: chemical purity assessment and isotopic profiling. The molecular weight of unlabeled ethyl cyanoacetate (C₅H₇NO₂) is 113.11 g/mol . nist.govnih.gov The specific isotopologue with four heavy isotopes (^13C₃^15NC₂H₇O₂) has a molecular weight of approximately 117 g/mol . By analyzing the molecular ion region of the mass spectrum, one can determine the isotopic distribution. The relative abundances of the ion peaks corresponding to the unlabeled, partially labeled, and fully labeled molecules provide a precise measure of isotopic enrichment. researcher.lifenih.gov

Table 2: Expected Molecular Ion (M⁺) Peaks for Isotopic Purity Analysis by MS This interactive table shows the calculated mass-to-charge ratios for different isotopologues of ethyl cyanoacetate.

| Compound | Formula | Isotopic Labels | Nominal Mass (m/z) |

|---|---|---|---|

| Ethyl cyanoacetate | C₅H₇NO₂ | None | 113 |

| Partially Labeled | ^13CC₄H₇NO₂ | 1 ^13C | 114 |

| Partially Labeled | ^13C₂C₃H₇NO₂ | 2 ^13C | 115 |

| Partially Labeled | ^13C₃C₂H₇NO₂ | 3 ^13C | 116 |

When ethyl cyanoacetate is used as a building block in the synthesis of larger, less volatile, or thermally fragile molecules, GC-MS is no longer suitable. In these cases, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. osti.govnih.gov

LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer. This technique is crucial for confirming the successful incorporation of the labeled cyanoacetyl group into a larger product. By analyzing the mass of the final product, researchers can verify that the isotopic labels have been retained through the synthetic sequence. High-resolution mass spectrometry (HRMS) coupled with LC is particularly powerful, as it provides highly accurate mass measurements that can confirm the elemental formula of a product and its specific isotopic composition, leaving no doubt as to the identity and integrity of the labeled species. researcher.lifenih.gov This is essential for metabolic flux analysis and tracer studies where the fate of the labeled atoms must be tracked through complex biochemical pathways. alfa-chemistry.comnih.gov

Applications of Ethyl 13c,15n Cyano 13c 2 Acetate in Elucidating Reaction Mechanisms

Mechanistic Studies of Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic synthesis. Isotopically labeled ethyl cyanoacetate (B8463686) is invaluable for confirming the mechanisms of these critical transformations.

The Knoevenagel condensation and Michael addition are classic C-C bond forming reactions where ethyl cyanoacetate acts as a nucleophile due to its acidic α-methylene group. wikipedia.orgwikipedia.org Isotopic labeling provides definitive evidence for the movement of atoms during these reactions.

In a Knoevenagel condensation with an aldehyde (e.g., benzaldehyde), the mechanism involves the deprotonation of ethyl cyanoacetate to form a resonance-stabilized carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product. Using Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate, the entire NC-¹³C-¹³COOEt backbone can be tracked.

¹³C Labeling : The labels on the acetate (B1210297) backbone (¹³CH₂¹³COOEt) and the nitrile carbon (¹³CN) allow for precise tracking. In the final product, ethyl (E)-2-cyano-3-phenylacrylate, the ¹³C labels would be expected at the cyano-substituted carbon of the double bond and the adjacent carboxyl carbon, confirming that this entire fragment is incorporated intact.

¹⁵N Labeling : The ¹⁵N label on the nitrile group remains in place, confirming that the nitrile group itself does not participate directly in the condensation mechanism beyond its role as an electron-withdrawing group.

A hypothetical analysis of the product using ¹³C-NMR would show signals corresponding to the labeled carbons, confirming their positions and demonstrating the integrity of the carbon backbone throughout the reaction.

In a Michael addition , the carbanion generated from Ethyl (¹³C,¹⁵N)cyano(¹³C₂)acetate adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.combyjus.com The use of the labeled compound would allow researchers to:

Confirm the point of attachment : Analysis of the final adduct would show the ¹³C-labeled backbone of the ethyl cyanoacetate moiety attached to the β-carbon of the Michael acceptor.

Verify the mechanism : The isotopic signature would confirm that the reaction proceeds via 1,4-conjugate addition, as the new C-C bond is formed at the β-position relative to the carbonyl group of the acceptor.

Table 1: Hypothetical Isotope Position Mapping in Knoevenagel and Michael Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Expected Labeled Product | Mechanistic Insight |